3-(Difluoromethyl)imidazo[1,2-A]pyridin-8-OL

Catalog No.
S12531454
CAS No.
M.F
C8H6F2N2O
M. Wt
184.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(Difluoromethyl)imidazo[1,2-A]pyridin-8-OL

Product Name

3-(Difluoromethyl)imidazo[1,2-A]pyridin-8-OL

IUPAC Name

3-(difluoromethyl)imidazo[1,2-a]pyridin-8-ol

Molecular Formula

C8H6F2N2O

Molecular Weight

184.14 g/mol

InChI

InChI=1S/C8H6F2N2O/c9-7(10)5-4-11-8-6(13)2-1-3-12(5)8/h1-4,7,13H

InChI Key

GNOHOTKVCPLISI-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=CN=C2C(=C1)O)C(F)F

3-(Difluoromethyl)imidazo[1,2-a]pyridin-8-ol is a heterocyclic compound characterized by a fused imidazole and pyridine ring structure. Its chemical formula is C₈H₆F₂N₂O, with a molecular weight of approximately 184.14 g/mol. The compound features a difluoromethyl group at the 3-position of the imidazo[1,2-a]pyridine framework, along with a hydroxyl group at the 8-position. This unique structure contributes to its potential biological activities and applications in medicinal chemistry .

Typical of imidazole and pyridine derivatives. Notably, it can undergo:

  • Nucleophilic substitutions: The difluoromethyl group can be replaced by nucleophiles under certain conditions.
  • Alkylation reactions: This compound can be alkylated at the nitrogen atoms of the imidazole or pyridine rings.
  • Hydroxylation: The hydroxyl group can be modified to introduce other functional groups through esterification or etherification reactions.

These reactions are often facilitated by catalysts or specific reaction conditions that enhance reactivity without compromising the compound's integrity .

Research indicates that 3-(Difluoromethyl)imidazo[1,2-a]pyridin-8-ol exhibits significant biological activity, particularly in antimicrobial and anticancer studies. Compounds within this class have shown effectiveness against various bacterial strains and exhibit cytotoxicity against cancer cell lines. The difluoromethyl substituent enhances lipophilicity, potentially improving membrane permeability and biological efficacy . In vitro studies have demonstrated that derivatives of imidazo[1,2-a]pyridine can inhibit bacterial growth and show promise as therapeutic agents against resistant strains .

The synthesis of 3-(Difluoromethyl)imidazo[1,2-a]pyridin-8-ol can be achieved through several methods:

  • Three-component Aza-Friedel–Crafts reaction: This method involves reacting imidazo[1,2-a]pyridine with aldehydes and amines in the presence of a Lewis acid catalyst to yield various substituted derivatives including 3-(difluoromethyl) variants.
  • Hydroxydifluoromethylation: Utilizing solvents such as hexafluoro-2-propanol facilitates the introduction of the difluoromethyl group into the imidazo[1,2-a]pyridine framework under mild conditions .

These synthetic approaches are advantageous due to their operational simplicity and high yields, making them suitable for further exploration in drug development.

3-(Difluoromethyl)imidazo[1,2-a]pyridin-8-ol has potential applications in several fields:

  • Pharmaceuticals: Due to its biological activity, it is being explored as a lead compound for developing new antimicrobial and anticancer drugs.
  • Material Science: Its unique structure may lend itself to applications in organic electronics or as a building block for functional materials.
  • Chemical Probes: The compound can serve as a tool in biochemical assays to study biological pathways involving nitrogen-containing heterocycles.

Interaction studies involving 3-(Difluoromethyl)imidazo[1,2-a]pyridin-8-ol focus on its binding affinity with various biological targets. These include:

  • Enzymatic interactions: Studies have shown that compounds with similar structures can inhibit specific enzymes involved in bacterial resistance mechanisms.
  • Receptor binding: Investigations into how this compound interacts with cellular receptors may reveal insights into its therapeutic potential.

These studies are crucial for understanding the mechanism of action and optimizing the compound for enhanced efficacy .

Several compounds share structural similarities with 3-(Difluoromethyl)imidazo[1,2-a]pyridin-8-ol. Here are some notable examples:

Compound NameStructure TypeKey Features
2-(Trifluoromethyl)imidazo[1,2-a]pyridin-8-olImidazo[1,2-a]pyridineContains a trifluoromethyl group
5-(Difluoromethyl)imidazo[1,2-a]pyridinImidazo[1,2-a]pyridineDifluoromethyl substitution at position 5
Imidazo[1,2-a]pyridin-8-olImidazo[1,2-a]pyridineLacks fluorinated groups

Uniqueness

The uniqueness of 3-(Difluoromethyl)imidazo[1,2-a]pyridin-8-ol lies in its specific difluoromethyl substitution at the 3-position combined with a hydroxyl group at the 8-position. This configuration not only enhances its lipophilicity but also provides distinct biological activity compared to similar compounds that may lack these features.

XLogP3

2.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

184.04481914 g/mol

Monoisotopic Mass

184.04481914 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-09-2024

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